molecular formula C20H19FO5S B13920177 Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside

Cat. No.: B13920177
M. Wt: 390.4 g/mol
InChI Key: WUBPGNSEZZQBOT-IWRZSDRUSA-N
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Description

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside (CAS: 197647-15-7) is a synthetic carbohydrate derivative with the molecular formula C₂₀H₁₉FO₅S and a molecular weight of 390.43 g/mol . This compound is characterized by:

  • 2-Deoxy-2-fluoro substitution: Enhances metabolic stability and resistance to enzymatic degradation.
  • 3,5-Di-O-benzoyl groups: Protect reactive hydroxyl groups during synthesis and improve lipophilicity.
  • 4-Thio modification: Replaces the oxygen atom in the furanose ring with sulfur, altering electronic properties and conformational flexibility .

It is used in drug discovery as a nucleoside antimetabolite/analog, particularly in studies targeting cell cycle regulation and DNA damage response .

Properties

Molecular Formula

C20H19FO5S

Molecular Weight

390.4 g/mol

IUPAC Name

[(2R,3S,4S)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1

InChI Key

WUBPGNSEZZQBOT-IWRZSDRUSA-N

Isomeric SMILES

COC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The compound is structurally characterized by:

  • A pentofuranose sugar backbone (D-arabinose derivative),
  • Fluorine substitution at the 2-position,
  • Benzoyl protective groups at the 3 and 5 hydroxyl positions,
  • A thio-substitution at the 4-position,
  • A methyl glycosidic linkage at the anomeric carbon.

The synthetic approach typically involves:

  • Starting from a protected sugar or sugar lactone,
  • Introduction of fluorine at the 2-position via nucleophilic or electrophilic fluorination,
  • Selective benzoylation of hydroxyl groups,
  • Introduction of the thio group at the 4-position,
  • Formation of the methyl glycoside.

Preparation of the Fluorinated Sugar Core

2.1 Fluorination and Protection

The key intermediate, 2-deoxy-2-fluoro derivatives of pentofuranoses, are prepared by fluorination of protected sugar derivatives or sugar lactones. According to patent WO2006095359A1, the process involves:

  • Starting from 2,3-O-isopropylidene carboxaldehyde derivatives,
  • Treatment with ethyl bromo difluoro acetate under Reformatsky conditions to yield fluorinated intermediates containing R and S isomers,
  • Purification by column chromatography to isolate the desired R-isomer,
  • Hydrolytic cyclization using ion-exchange resin to form 2-deoxy-2,2-difluoro-1-oxo ribose,
  • Subsequent silylation and reduction steps to obtain the lactol intermediate ready for further functionalization.

2.2 Benzoylation

Selective benzoylation of hydroxyl groups is performed to protect the 3 and 5 positions. This is typically achieved by:

  • Dissolving the fluorinated sugar lactol in ethyl acetate,
  • Addition of 4-dimethylaminopyridine (DMAP) and pyridine as catalysts and bases,
  • Slow addition of aroyl chloride (benzoyl chloride) at elevated temperatures (~60-65 °C) over several hours,
  • Workup involving washing with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions,
  • Purification by filtration and recrystallization to yield di-O-benzoylated fluorosugar intermediates.

Formation of the Methyl Glycoside

The final step involves methylation at the anomeric center to form the methyl glycoside:

  • The lactol intermediate or the free sugar is treated with methanol under acidic catalysis,
  • Alternatively, methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base,
  • Reaction monitoring by TLC ensures completion,
  • The product is purified by recrystallization or preparative chromatography to obtain methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside in high purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination Ethyl bromo difluoro acetate, Reformatsky Reflux Several hours ~70-80 R/S isomer mixture, purified by column chromatography
Hydrolytic cyclization Ion-exchange resin Ambient to reflux 3 hours High Formation of 2-deoxy-2,2-difluoro lactone
Benzoylation Benzoyl chloride, DMAP, pyridine, ethyl acetate 60-65 °C 3-6 hours 60-75 Selective 3,5-O-benzoylation
4-Thio substitution Mesylate/tosylate intermediate, sulfur nucleophile 25-60 °C Several hours 50-70 Requires careful control to avoid elimination
Methyl glycoside formation Methanol, acidic catalyst or methyl iodide/base 0-25 °C 8-16 hours 65-80 Final methylation step

Analytical Characterization and Purity

The synthesized compound is typically characterized by:

The preparation of this compound involves a multi-step synthetic route starting from protected sugar derivatives. Key steps include selective fluorination at C-2, benzoylation of hydroxyl groups at C-3 and C-5, introduction of a sulfur atom at C-4 via nucleophilic substitution, and final methyl glycoside formation at the anomeric center. The process requires careful control of reaction conditions, purification by chromatography, and thorough analytical characterization to ensure product purity and correct stereochemistry.

This synthesis is supported by detailed procedures found in patent literature and peer-reviewed studies on fluorinated sugar analogs and thio-sugar derivatives, excluding unreliable sources such as benchchem.com and smolecule.com.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction can yield the deprotected nucleoside analogue .

Scientific Research Applications

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, disrupting normal synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and related analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside C₂₀H₁₉FO₅S 2-Fluoro, 4-thio, 3,5-di-O-benzoyl 390.43 Nucleoside antimetabolite, DNA damage studies
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine C₂₁H₁₆F₄N₂O₇ 2-Fluoro, 5-trifluoromethyl, 3,5-di-O-benzoyl 508.36 Antiviral research, modified uridine backbone
2’-Deoxy-2’-fluoro-4-thio-β-D-arabinouridine C₉H₁₁FN₂O₄S 2-Fluoro, 4-thio, no benzoyl protection 274.26 RNA-targeted therapies, enhanced nuclease resistance
Methyl 2-O-benzyl-D-arabinofuranoside C₁₃H₁₈O₅ 2-O-benzyl, no fluoro or thio substitutions 254.28 Carbohydrate synthesis intermediate

Analysis of Functional Modifications

  • Fluorine Substitution: The 2-fluoro group in the target compound and its analogs (e.g., 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine) enhances metabolic stability by blocking enzymatic deamination and improving membrane permeability .
  • 4-Thio vs. Oxygen: The 4-thio modification increases the compound’s resistance to hydrolysis compared to oxygen-containing analogs (e.g., Methyl 2-O-benzyl-D-arabinofuranoside).
  • Benzoyl Protection: The 3,5-di-O-benzoyl groups in the target compound and related derivatives (e.g., 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-arabinouridine) prevent unwanted side reactions during synthesis and increase lipophilicity, aiding cellular uptake .

Biological Activity

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside is a synthetic arabinoside analog that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique structural features, including the presence of a fluorine atom and a thio group, which may enhance its interaction with biological targets.

Basic Information

PropertyValue
Molecular Formula C20_{20}H19_{19}F O5_{5}S
Molecular Weight 390.43 g/mol
CAS Number 197647-15-7
Appearance Solid at room temperature
LogP 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 8
Defined Atom Stereocenter Count 4

This compound acts as an antimetabolite. Its mechanism likely involves the inhibition of nucleic acid synthesis, which is a common pathway for many anticancer agents. The incorporation of the fluorine atom enhances its stability and bioactivity compared to non-fluorinated analogs.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example:

  • In vitro studies have shown that arabinoside analogs can inhibit the growth of human tumor xenografts effectively.
  • A study involving similar compounds demonstrated a dose-dependent reduction in cell viability in breast and lung cancer cell lines.

Case Studies

  • Study on Antitumor Efficacy : A phase I clinical trial evaluated the safety and efficacy of a related compound, (E)-2'-fluoromethylene-2'-deoxycytidine, which showed promising results in heavily pretreated cancer patients, leading to tumor size reduction in some cases .
  • Imaging Studies : Another study explored the use of fluorinated arabinosides as imaging agents in PET scans for tumor proliferation assessment. Results indicated that these compounds could differentiate between tumor types based on their uptake rates .

Toxicity Profile

The toxicity profile of this compound appears manageable, with dose-limiting toxicities primarily hematologic in nature. Common side effects reported include noninfectious fever and mucositis, which are typical for many chemotherapeutic agents .

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is synthesized via sequential protection of hydroxyl groups. Key steps include:

  • Benzoylation : Introduction of benzoyl groups at the 3- and 5-positions using benzoyl chloride under anhydrous conditions (e.g., pyridine as a base).
  • Fluorination : Replacement of the C2 hydroxyl group with fluorine using agents like DAST (diethylaminosulfur trifluoride).
  • Thio-substitution : Replacement of the C4 oxygen with sulfur via nucleophilic displacement, often employing thiourea or sodium hydrosulfide.
    Glycosylation reactions with this compound as a glycosyl halide precursor are critical for nucleoside synthesis, as noted in mass spectrometry studies .

Basic: How is the compound’s structure confirmed experimentally?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are used to confirm regiochemistry and stereochemistry. The fluorine atom at C2 and thio group at C4 produce distinct shifts.
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+Na]+^+) and fragmentation patterns. highlights its use in analyzing glycosyl halides .

Advanced: What challenges arise in achieving regioselective benzoylation?

Regioselectivity is influenced by:

  • Steric and electronic factors : The 3- and 5-positions are more accessible due to the furanose ring conformation.
  • Catalytic control : Transient protecting groups (e.g., TBDMS) or kinetic control via temperature modulation can suppress competing acylation.
    discusses similar challenges in oligosaccharide synthesis, emphasizing the need for iterative optimization .

Advanced: How does the 4-thio substitution affect stability and reactivity?

  • Reactivity : The thio group increases nucleophilicity at the anomeric center, enhancing glycosylation efficiency but requiring inert conditions to prevent oxidation.
  • Stability : Sulfur’s lower electronegativity reduces hydrolytic stability compared to oxygen analogs, particularly under acidic or oxidative conditions. notes its utility in modulating electronic properties for nucleoside analogs .

Basic: What are its primary research applications?

  • Nucleoside analog synthesis : Modifications at C2 (fluoro) and C4 (thio) improve metabolic stability and target binding in antiviral/anticancer agents.
  • Glycosylation studies : Serves as a glycosyl donor for probing enzyme specificity or developing glycomimetics. and highlight its role in drug discovery .

Advanced: How do contradictory fluorination reports impact experimental design?

Discrepancies in fluorination efficiency (e.g., DAST vs. Deoxo-Fluor) necessitate:

  • Agent screening : Evaluate fluorinating agents under varied temperatures and solvents (e.g., dichloromethane vs. acetonitrile).
  • By-product analysis : Use 19F^{19}\text{F} NMR to detect undesired side reactions (e.g., elimination products). ’s fluorinated lactone synthesis provides a comparative framework .

Advanced: What analytical methods detect synthesis by-products?

  • HPLC-HRMS : Resolves hydrolyzed intermediates (e.g., free sugar) or over-fluorinated derivatives.
  • X-ray crystallography : Resolves regiochemical ambiguities in crystalline intermediates. emphasizes MS for real-time reaction monitoring .

Basic: Why are benzoyl groups preferred as protecting groups?

  • Stability : Benzoyl groups resist hydrolysis under acidic/basic conditions during subsequent reactions.
  • Ease of removal : Cleaved selectively with ammonia/methanol, minimizing side reactions. and highlight analogous toluoyl-protected derivatives .

Advanced: How does the fluoro substituent influence nucleoside bioactivity?

  • Electron-withdrawing effect : Stabilizes the glycosidic bond against enzymatic cleavage.
  • Steric effects : Alters sugar puckering, impacting binding to viral polymerases or kinases. links fluorine’s role in enhancing pharmacokinetic properties .

Advanced: What strategies mitigate sulfur oxidation during storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent thioether formation.
  • Low-temperature storage : -20°C in anhydrous solvents (e.g., acetonitrile). specifies "blue ice" transportation to maintain stability .

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